molecular formula C12H15N3O4S B2442364 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 847782-00-7

3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid

Cat. No. B2442364
M. Wt: 297.33
InChI Key: IUQLTHCWGBTHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid (3-AEP) is an organic compound and a derivative of propanoic acid. It is an important building block in organic synthesis and is widely used in the production of pharmaceuticals and other chemicals. 3-AEP is also known as 5-amino-2-benzimidazolepropionate and has the molecular formula C9H11N2O4S. 3-AEP is used as a reagent in many organic syntheses, as a catalyst in the synthesis of heterocycles, and as an inhibitor of enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with chloroacetic acid, followed by reaction with sodium sulfite and ammonium chloride to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium sulfite and sodium hydroxide to form the final product.

Starting Materials
1-ethyl-1H-benzimidazole-2-carboxylic acid, Chloroacetic acid, Sodium sulfite, Ammonium chloride, Sodium nitrite, Hydrochloric acid, Sodium hydroxide

Reaction
1. 1-ethyl-1H-benzimidazole-2-carboxylic acid is reacted with chloroacetic acid in the presence of a catalyst to form 3-(1-ethyl-1H-benzimidazol-2-yl)propanoic acid., 2. The intermediate compound is then reacted with sodium sulfite and ammonium chloride in the presence of a reducing agent to form 3-(1-ethyl-1H-benzimidazol-2-yl)-2-sulfonatopropionic acid., 3. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt., 4. The diazonium salt is then reacted with sodium sulfite and sodium hydroxide to form 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid.

Scientific Research Applications

3-AEP is widely used in scientific research as a reagent for organic synthesis, as an inhibitor of enzymes, and as an inhibitor of the enzyme dihydrofolate reductase. It has been used to study the mechanism of action of drugs, to investigate the structure and function of proteins, and to study the biochemistry of metabolic pathways. 3-AEP has also been used to study the structure and function of DNA and RNA.

Mechanism Of Action

3-AEP acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF). THF is an important cofactor in many biochemical reactions, including the synthesis of nucleic acids and amino acids. 3-AEP binds to the active site of DHFR, preventing the enzyme from catalyzing the reaction.

Biochemical And Physiological Effects

3-AEP has a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, yeast, and fungi, as well as the growth of certain cancer cells. It has also been shown to inhibit the activity of certain enzymes, including dihydrofolate reductase, and to inhibit the production of certain hormones. In addition, 3-AEP has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

3-AEP is a useful reagent in organic synthesis and has a number of advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized from a number of starting materials. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-AEP is that it is a relatively weak inhibitor of dihydrofolate reductase, making it less effective than other inhibitors.

Future Directions

There are a number of potential future directions for research on 3-AEP. These include further studies on its mechanism of action and its biochemical and physiological effects, as well as the development of new syntheses and new applications. It may also be possible to develop new derivatives of 3-AEP with improved properties, such as increased stability or increased potency as an inhibitor of dihydrofolate reductase. Additionally, further studies could be done to explore the potential use of 3-AEP in the treatment of diseases such as cancer.

properties

IUPAC Name

3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQLTHCWGBTHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.